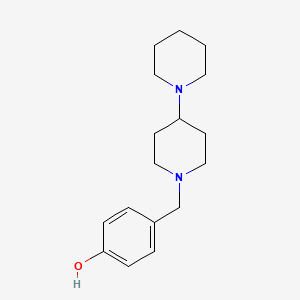
4-(1,4'-bipiperidin-1'-ylmethyl)phenol
Descripción general
Descripción
“4-(1,4’-bipiperidin-1’-ylmethyl)phenol” is a chemical compound with the molecular formula C12H17NO . It is a solid substance at room temperature . The compound is stored in a dark place under an inert atmosphere .
Molecular Structure Analysis
The InChI code for “4-(1,4’-bipiperidin-1’-ylmethyl)phenol” is 1S/C12H17NO/c14-12-6-4-11(5-7-12)10-13-8-2-1-3-9-13/h4-7,14H,1-3,8-10H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“4-(1,4’-bipiperidin-1’-ylmethyl)phenol” is a solid at room temperature . It has a molecular weight of 191.27 . The compound should be stored in a dark place, under an inert atmosphere .Safety and Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H319-H317 . This means it can cause serious eye irritation (H319) and may cause an allergic skin reaction (H317). Precautionary measures include rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338), and wearing protective gloves and eye protection (P280) .
Propiedades
IUPAC Name |
4-[(4-piperidin-1-ylpiperidin-1-yl)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c20-17-6-4-15(5-7-17)14-18-12-8-16(9-13-18)19-10-2-1-3-11-19/h4-7,16,20H,1-3,8-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYQQHYHUCBUSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


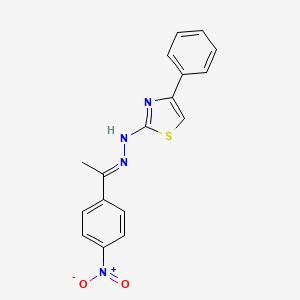
![4-phenyl-N-[(Z)-1-(4-phenylphenyl)ethylideneamino]-1,3-thiazol-2-amine](/img/structure/B3849854.png)
![1-(4-biphenylyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3849863.png)

![(1E)-1-(4-methylphenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3849871.png)
![1-(4-tert-butylphenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3849876.png)
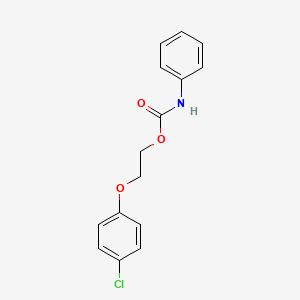
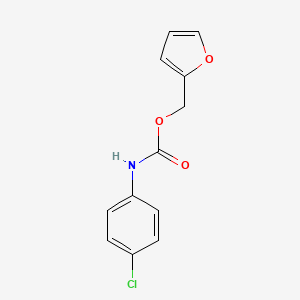
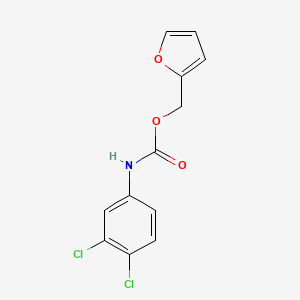
![(3S,4S)-1-(benzenesulfonyl)-4-[2,1,3-benzothiadiazol-5-ylmethyl(methyl)amino]pyrrolidin-3-ol](/img/structure/B3849910.png)
![1-[2-(4-chlorophenyl)ethyl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B3849913.png)

![2-[Propyl-[[4-(trifluoromethoxy)phenyl]methyl]amino]ethanol](/img/structure/B3849940.png)
![(3,4,5-trimethoxyphenyl)[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]amine](/img/structure/B3849944.png)
